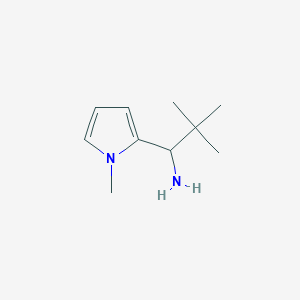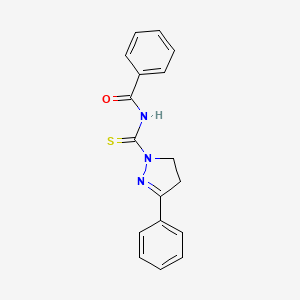
4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one is a complex organic compound that features a furan ring, a thioxanthene core, and multiple hydroxyl and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a furan derivative, followed by its reaction with a thioxanthene precursor under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which 4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring structure.
Thioxanthene Derivatives: Compounds such as chlorprothixene and flupenthixol share the thioxanthene core.
Uniqueness
4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one is unique due to the combination of its furan ring and thioxanthene core, along with the presence of multiple functional groups. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C18H12O5S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4-(furan-3-yl)-3,8-dihydroxy-1-methoxythioxanthen-9-one |
InChI |
InChI=1S/C18H12O5S/c1-22-12-7-11(20)14(9-5-6-23-8-9)18-16(12)17(21)15-10(19)3-2-4-13(15)24-18/h2-8,19-20H,1H3 |
InChI-Schlüssel |
SNVKMDHBGYYZMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C(=C1)O)C3=COC=C3)SC4=CC=CC(=C4C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
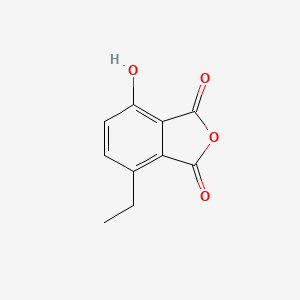
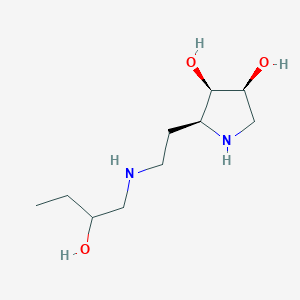

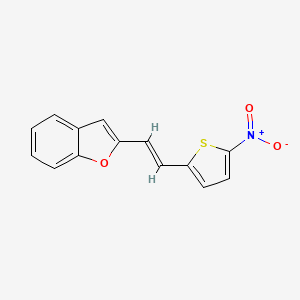
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
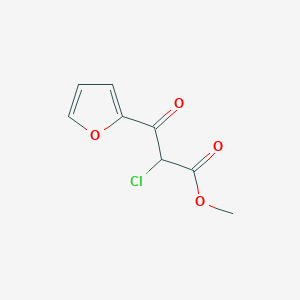
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)

